4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2098080-07-8
VCID: VC3132533
InChI: InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15)
SMILES: C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O
Molecular Formula: C9H11N3O4S
Molecular Weight: 257.27 g/mol

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid

CAS No.: 2098080-07-8

Cat. No.: VC3132533

Molecular Formula: C9H11N3O4S

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid - 2098080-07-8

Specification

CAS No. 2098080-07-8
Molecular Formula C9H11N3O4S
Molecular Weight 257.27 g/mol
IUPAC Name 4-amino-3-(morpholine-4-carbonyl)-1,2-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15)
Standard InChI Key FAWNPXZKFAKEGT-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O
Canonical SMILES C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid contains a central isothiazole ring with four key functional groups:

  • The isothiazole heterocyclic core (a five-membered ring with adjacent N and S atoms)

  • An amino group (-NH₂) at position 4

  • A morpholine-4-carbonyl group at position 3

  • A carboxylic acid group (-COOH) at position 5

This arrangement creates a molecule with multiple potential hydrogen bond donors (amino and carboxylic acid groups) and acceptors (morpholine oxygen, carbonyl groups, isothiazole nitrogen and sulfur), conferring important properties for molecular recognition processes.

Physical and Chemical Properties

Based on the general properties of isothiazoles and related compounds, 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid likely possesses the following properties:

PropertyCharacteristic
Physical stateCrystalline solid
SolubilityLimited in water; better solubility in polar organic solvents
AromaticityHigh degree of aromaticity (intermediate between isoxazole and pyrazole)
Reactive sitesPositions 3 and 5 favorable for nucleophilic attack; position 4 less reactive
Hydrogen bondingMultiple H-bond donor and acceptor sites
Acidic propertiesCarboxylic acid group with expected pKa in the range of 3-4

The isothiazole core contributes significantly to the compound's properties, as isothiazoles generally show high aromaticity according to the harmonic oscillator model of aromaticity (HOMA), occupying an intermediate position between isoxazoles and pyrazoles in terms of aromatic character .

Synthetic Approaches

General Isothiazole Synthesis Methods

The synthesis of the isothiazole core can be accomplished through several well-established methods, which could be adapted for the preparation of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid:

Intramolecular Cyclization

One common approach involves the formation of an S–N bond in an S–C–C–C–N fragment through oxidative cyclization. Various oxidizing agents such as iodine, bromine, or hydrogen peroxide can be employed for this purpose . For example, substituted 3-aminopropenethiones can undergo oxidative cyclization to form isothiazoles with yields ranging from 30% to 93% .

(4+1)-Heterocyclization

This approach involves the reaction of synthetic equivalents that form the isothiazole ring by combining a four-atom fragment with a single atom (typically nitrogen). An important variation of this method utilizes α-keto thioesters/α-keto thioamides with ammonium acetate under metal-free conditions. The process involves sequential imine formation, cyclization, and aerial oxidation to form consecutive C–N and S–N bonds in a one-pot procedure .

(3+2)-Heterocyclization

This method involves the interaction of two chemical compounds that act as suppliers of diatomic and triatomic fragments to form an isothiazole ring. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate in dimethylformamide to give 4-arylisothiazoles, with the ammonium thiocyanate serving as a donor of the N–S fragment .

Functionalization of Isothiazole Core

After establishing the isothiazole core, subsequent functionalization could introduce the required substituents:

  • Installation of the 4-amino group could be achieved by transforming 3-isothiazolones into 3-aminoisothiazoles through sequential treatment with phosphoryl chloride and ammonia .

  • The carboxylic acid functionality at position 5 might be introduced through methods similar to those used for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid synthesis .

  • The morpholine-4-carbonyl group at position 3 could be incorporated through appropriate coupling reactions after establishing the core structure.

Proposed Synthetic Route

A potential synthetic route to 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid might involve:

  • Formation of the isothiazole core with appropriate protecting groups

  • Introduction of the carboxylic acid function at position 5

  • Installation of the amino group at position 4

  • Coupling with morpholine to introduce the morpholine-4-carbonyl moiety at position 3

  • Deprotection steps as necessary

Possible Therapeutic Applications

The unique structural features of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid suggest potential applications in several therapeutic areas:

  • Enzyme Inhibition: Related isothiazole derivatives have shown activity as inhibitors of various enzymes including cyclooxygenases (COX-1, COX-2), lipoxygenase (5-LOX), and protein kinases .

  • Anti-inflammatory Activity: The isothiazole core combined with the morpholine moiety may contribute to anti-inflammatory properties, similar to other isothiazole-containing compounds.

  • Antimicrobial Applications: Many heterocyclic compounds containing nitrogen and sulfur atoms exhibit antimicrobial properties, suggesting potential applications in this area.

  • Antifungal Activity: Some isothiazole derivatives have shown activity against fungal pathogens, with mechanisms potentially involving inhibition of detoxification pathways .

Comparative Analysis with Related Compounds

Comparison with Similar Heterocyclic Compounds

CompoundStructural SimilarityFunctional DifferencePotential Impact on Activity
4-Amino-furazan-3-carboxylic acid derivativesContains 4-amino group and carboxylic acid moietyDifferent heterocyclic core (furazan vs. isothiazole)Altered electronic properties and binding profile
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidThiazole core with 5-carboxylic acidDifferent substituents at positions 2 and 4Different lipophilicity and hydrogen bonding capabilities
3-AminoisothiazolesSame core with amino functionalityDifferent position of amino groupAltered hydrogen bonding pattern and electronic distribution

Structure-Property Relationships

The presence of the morpholine ring in 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid likely confers improved aqueous solubility compared to more lipophilic isothiazole derivatives. The morpholine moiety, being a common structural feature in many pharmaceuticals, often enhances pharmacokinetic properties by balancing lipophilicity and hydrophilicity.

Additionally, the carboxylic acid functionality provides an opportunity for salt formation, which could further improve solubility characteristics and potentially enable parenteral formulation options.

Future Research Directions

Synthetic Optimization

Future research efforts could focus on developing more efficient synthetic routes to 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid. Potential approaches might include:

  • Exploring green chemistry methods using water or aqueous-alcoholic media as reaction solvents for key steps

  • Investigating metal-catalyzed cross-coupling reactions for introducing specific functional groups

  • Developing one-pot procedures to minimize isolation and purification of intermediates

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could provide valuable insights into the biological activities of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid and related analogs:

  • Synthesis of a focused library with variations in the morpholine component

  • Exploration of alternative carboxylic acid isosteres at position 5

  • Modification of the 4-amino group to examine the effect on biological activity and selectivity

Biological Evaluation

Detailed biological screening of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid across multiple therapeutic targets would help identify its most promising applications:

  • Enzyme inhibition assays (kinases, proteases, etc.)

  • Anti-inflammatory and immunomodulatory activity testing

  • Antimicrobial and antifungal evaluation

  • Cytotoxicity and anticancer activity assessment

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